molecular formula C17H23NO2 B6947318 N-[(1-ethylcyclobutyl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide

N-[(1-ethylcyclobutyl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B6947318
M. Wt: 273.37 g/mol
InChI Key: OAEWWVPBRSHLSR-UHFFFAOYSA-N
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Description

N-[(1-ethylcyclobutyl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a unique combination of a cyclobutyl group and a chromene moiety, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-ethylcyclobutyl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-2-17(8-5-9-17)12-18-16(19)14-10-13-6-3-4-7-15(13)20-11-14/h3-4,6-7,14H,2,5,8-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEWWVPBRSHLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)CNC(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylcyclobutyl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate dienophile under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction or an alkylation reaction using 1-ethylcyclobutyl bromide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromene moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of the chromene ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydrochromene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Dihydrochromene derivatives

    Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new chromene-based compounds.

    Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting anti-inflammatory, antioxidant, or antimicrobial properties.

    Medicine: Potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials, possibly in the development of new polymers or coatings.

Mechanism of Action

The exact mechanism of action of N-[(1-ethylcyclobutyl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects through modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-chromene-3-carboxamide: Lacks the cyclobutyl group, which may result in different biological activity and chemical reactivity.

    N-[(1-methylcyclobutyl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its pharmacokinetic properties.

    N-[(1-ethylcyclopropyl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide: Contains a cyclopropyl group instead of a cyclobutyl group, which may influence its stability and reactivity.

Uniqueness

N-[(1-ethylcyclobutyl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide is unique due to the presence of the 1-ethylcyclobutyl group, which can impart distinct steric and electronic effects, potentially leading to unique biological activities and chemical properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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